tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate is a synthetic organic compound that features a unique combination of an azetidine ring and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an azetidine derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The azetidine ring can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the azetidine ring may produce primary or secondary amines.
Scientific Research Applications
Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The azetidine ring may interact with biological membranes or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(4,5-dihydro-1H-imidazol-2-yl)azetidine-1-carboxylate: shares structural similarities with other imidazole-containing compounds and azetidine derivatives.
Imidazole derivatives: These compounds are known for their broad range of biological activities, including antimicrobial and anticancer properties.
Azetidine derivatives: These compounds are studied for their potential use in pharmaceuticals and materials science.
Uniqueness
The unique combination of an azetidine ring and an imidazole moiety in this compound provides distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2140316-52-3 |
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Molecular Formula |
C11H19N3O2 |
Molecular Weight |
225.3 |
Purity |
91 |
Origin of Product |
United States |
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